molecular formula C26H28N2O B11594428 1-(4-tert-butylbenzyl)-2-[(4-methylphenoxy)methyl]-1H-benzimidazole

1-(4-tert-butylbenzyl)-2-[(4-methylphenoxy)methyl]-1H-benzimidazole

Cat. No.: B11594428
M. Wt: 384.5 g/mol
InChI Key: VJTVOFWMXRZRPT-UHFFFAOYSA-N
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Description

1-[(4-tert-butylphenyl)methyl]-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole is a synthetic organic compound that belongs to the benzodiazole family. Benzodiazoles are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a benzodiazole core substituted with tert-butylphenyl and methylphenoxy groups, which may impart unique chemical and biological properties.

Preparation Methods

The synthesis of 1-[(4-tert-butylphenyl)methyl]-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.

    Substitution Reactions: The tert-butylphenyl and methylphenoxy groups can be introduced through nucleophilic substitution reactions. For instance, the benzodiazole core can be reacted with tert-butylbenzyl chloride and methylphenoxy chloride in the presence of a base such as potassium carbonate.

    Purification: The final product is typically purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst selection, to enhance yield and scalability.

Chemical Reactions Analysis

1-[(4-tert-butylphenyl)methyl]-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butylphenyl or methylphenoxy groups can be replaced with other substituents using appropriate reagents.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), bases (e.g., potassium carbonate, sodium hydroxide), and catalysts (e.g., palladium, copper).

Scientific Research Applications

1-[(4-tert-butylphenyl)methyl]-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole has several scientific research applications, including:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug discovery, particularly for its activity against various biological targets such as enzymes, receptors, and ion channels.

    Biological Studies: It can be used as a probe in biological studies to investigate its effects on cellular processes, signaling pathways, and gene expression.

    Material Science: The compound can be utilized in the development of advanced materials, such as organic semiconductors, due to its unique electronic properties.

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities with desired properties.

Mechanism of Action

The mechanism of action of 1-[(4-tert-butylphenyl)methyl]-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole depends on its specific biological target. Generally, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. These interactions can lead to changes in cellular signaling pathways, gene expression, and physiological responses.

Comparison with Similar Compounds

1-[(4-tert-butylphenyl)methyl]-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole can be compared with other benzodiazole derivatives, such as:

    1H-Benzimidazole: A simpler benzodiazole derivative with a wide range of biological activities, including antimicrobial and anticancer properties.

    2-Phenylbenzimidazole: Known for its use in sunscreen formulations due to its UV-absorbing properties.

    1,3-Benzodiazole-2-thiol: Exhibits antioxidant and anti-inflammatory activities, making it a potential therapeutic agent.

The uniqueness of 1-[(4-tert-butylphenyl)methyl]-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzodiazole derivatives.

Properties

Molecular Formula

C26H28N2O

Molecular Weight

384.5 g/mol

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-2-[(4-methylphenoxy)methyl]benzimidazole

InChI

InChI=1S/C26H28N2O/c1-19-9-15-22(16-10-19)29-18-25-27-23-7-5-6-8-24(23)28(25)17-20-11-13-21(14-12-20)26(2,3)4/h5-16H,17-18H2,1-4H3

InChI Key

VJTVOFWMXRZRPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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